LtaS-IN-1
Overview
Description
LtaS-IN-1, also known as compound 1771, is a potent small-molecule inhibitor of lipoteichoic acid synthesis. Lipoteichoic acid synthase is a key enzyme for the cell wall biosynthesis of Gram-positive bacteria. Gram-positive bacteria that lack lipoteichoic acid exhibit impaired cell division and growth defects, making lipoteichoic acid synthase an attractive antimicrobial target .
Mechanism of Action
Target of Action
LtaS-IN-1, also known as compound 1771, primarily targets Lipoteichoic Acid Synthase (LtaS), a key enzyme for the cell wall biosynthesis of Gram-positive bacteria . LtaS is crucial for bacterial growth and cell division, making it an attractive antimicrobial target .
Mode of Action
this compound acts as a potent small-molecule inhibitor of Lipoteichoic Acid (LTA) synthesis . It interacts with the extracellular catalytic domain of LtaS (eLtaS), altering the cell wall morphology . This interaction inhibits the synthesis of LTA, leading to impaired cell division and growth defects in bacteria .
Biochemical Pathways
The inhibition of LTA synthesis by this compound disrupts the normal cell wall biosynthesis pathway in Gram-positive bacteria . This disruption affects downstream processes, including cell division and growth . As a result, bacteria that lack LTA due to the action of this compound exhibit impaired cell division and growth defects .
Pharmacokinetics
It’s known that this compound is a potent inhibitor against various strains of enterococcus spp, with varying Minimum Inhibitory Concentration (MIC) values ranging from 05 μg/mL to 64 μg/mL .
Result of Action
The action of this compound leads to significant molecular and cellular effects. It reduces LTA production in bacteria dose-dependently, induces aberrant morphology as seen for LTA-deficient bacteria, and significantly reduces bacteria titers . These effects highlight the potential of this compound as an effective antimicrobial agent.
Biochemical Analysis
Biochemical Properties
LtaS-IN-1 plays a crucial role in the synthesis of Lipoteichoic acid (LTA), a vital component of the cell wall biosynthesis in Gram-positive bacteria . It interacts with the enzyme LTA synthase (LtaS), which is responsible for the polymerization of polyglycerol-phosphate from phosphatidylglycerol . By inhibiting LtaS, this compound effectively disrupts the synthesis of LTA .
Cellular Effects
The inhibition of LTA synthesis by this compound has significant effects on various types of cells. It can alter the cell wall morphology of E. faecium, leading to changes in cell function . Additionally, it has been shown to reduce LTA production in S. aureus in a dose-dependent manner, inducing aberrant morphology as seen for LTA-deficient bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the extracellular catalytic domain of LtaS (eLtaS) . This binding interaction inhibits the enzyme’s activity, thereby disrupting the synthesis of LTA . The active site threonine of LtaS functions as a nucleophile for phosphatidylglycerol hydrolysis and formation of a covalent threonine–glycerolphosphate intermediate .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. It has been reported that the compound significantly reduced bacteria titers in the lung of mice infected with S. aureus .
Metabolic Pathways
This compound is involved in the metabolic pathway of LTA synthesis, interacting with the enzyme LtaS . By inhibiting LtaS, it disrupts the normal metabolic flux of LTA synthesis .
Subcellular Localization
It is known to bind to the extracellular catalytic domain of LtaS, which is a membrane protein
Preparation Methods
The synthesis of LtaS-IN-1 involves several steps. The compound 1771, which is the precursor to this compound, is synthesized through a series of chemical reactions. The synthetic route includes the formation of a 2-oxo-2-(5-phenyl-1,3,4-oxadiazol-2-ylamino) ethyl 2-naphtho[2,1-b]furan-1-ylacetate structure The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Chemical Reactions Analysis
LtaS-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
LtaS-IN-1 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of lipoteichoic acid synthesis in Gram-positive bacteria.
Biology: this compound is used to investigate the role of lipoteichoic acid in bacterial cell wall biosynthesis and its impact on bacterial growth and division.
Medicine: The compound has potential therapeutic applications as an antimicrobial agent against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus.
Industry: This compound can be used in the development of new antimicrobial agents and in the study of bacterial resistance mechanisms
Comparison with Similar Compounds
LtaS-IN-1 is unique compared to other similar compounds due to its high potency and specificity for lipoteichoic acid synthase. Similar compounds include:
Compound 1771: The precursor to this compound, which also inhibits lipoteichoic acid synthesis but with lower potency.
Congo Red Dye: Another inhibitor of lipoteichoic acid synthesis, but it is less specific and has broader activity against other targets
This compound stands out due to its improved affinity for binding to the extracellular catalytic domain of lipoteichoic acid synthase and its ability to reduce lipoteichoic acid production in a dose-dependent manner .
Properties
IUPAC Name |
[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-benzo[e][1]benzofuran-1-ylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5/c28-20(25-24-27-26-23(32-24)16-7-2-1-3-8-16)14-31-21(29)12-17-13-30-19-11-10-15-6-4-5-9-18(15)22(17)19/h1-11,13H,12,14H2,(H,25,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJXREYSQNBQEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC(=O)CC3=COC4=C3C5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877950-01-1 | |
Record name | [(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]methyl 2-{naphtho[2,1-b]furan-1-yl}acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is lymphotoxin alpha (LTA)?
A1: Lymphotoxin alpha (LTA) is a cytokine, which is a type of signaling protein that plays a role in the immune system. It is primarily produced by activated lymphocytes and contributes to inflammation and immune responses. [, , , , ]
Q2: How is LTA linked to Crohn's Disease?
A2: Studies suggest that individuals with specific genetic variations in the LTA gene, particularly the LTA 1-1-1-1 haplotype, might have a poorer response to certain treatments for Crohn's disease, such as infliximab. [, , ]
Q3: What is the role of the LTA -857C/T polymorphism in Crohn's Disease treatment?
A3: Research indicates that the -857T allele of the LTA gene might be associated with higher levels of TNFα production. This difference in TNFα expression could potentially explain the variation in response to TNF inhibitors among Crohn's disease patients. [, ]
Q4: Does LTA play a role in cardiovascular disease?
A4: Some studies have investigated a potential link between LTA gene variations and cardiovascular diseases like myocardial infarction. While the link is not fully established, certain genotypes, like LTA 252GG, might be associated with the severity of coronary atherosclerosis. [, ]
Q5: What are zeolites and what is zeolite LTA?
A5: Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. Zeolite LTA is a specific type of zeolite with a unique structure consisting of alpha cages and smaller sodalite cages. [, , , , ]
Q6: How is zeolite LTA used in material science?
A6: Zeolite LTA's porous structure makes it useful in applications like gas separation. For example, incorporating LTA into a polymer matrix can create membranes effective for separating CO2 from N2 at high temperatures. []
Q7: Can zeolite LTA be used for dye removal?
A7: Research shows that hybrid aerogels combining chitosan and LTA zeolite particles can effectively remove both anionic and cationic dyes from solutions. This makes them promising materials for wastewater treatment and dye removal applications. []
Q8: How does the structure of zeolite LTA influence its properties?
A8: The defined pore size and channels within zeolite LTA contribute to its selective adsorption and catalytic properties. The specific arrangement of atoms within the framework influences how molecules interact with the material. [, , ]
Q9: Are there computational methods to study zeolite LTA?
A9: Yes, computational chemistry techniques like Monte Carlo simulations can be used to model and understand the adsorption behavior of small molecules within zeolite LTA. These simulations help predict and explain experimental observations. []
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